5-Aminobenzo[b]thiophene Hydrochloride
Overview
Description
5-Aminobenzo[b]thiophene Hydrochloride is a heterocyclic organic compound with the chemical formula C8H8ClNS. It is a derivative of benzo[b]thiophene, which is a sulfur-containing aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 5-Aminobenzo[b]thiophene Hydrochloride involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine under microwave irradiation. This reaction is carried out in dimethyl sulfoxide (DMSO) at 130°C, providing rapid access to 3-aminobenzo[b]thiophenes in yields ranging from 58% to 96% .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Aminobenzo[b]thiophene Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The amino group in this compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
5-Aminobenzo[b]thiophene Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of liquid crystal monomers and other advanced materials
Mechanism of Action
The mechanism of action of 5-Aminobenzo[b]thiophene Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 5-Chlorobenzo[b]thiophene
- 5-Nitrobenzo[b]thiophene
- 5-Methylbenzo[b]thiophene
Comparison
Compared to similar compounds, 5-Aminobenzo[b]thiophene Hydrochloride is unique due to its amino group, which imparts distinct chemical reactivity and biological activity. The presence of the amino group allows for various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities, such as antimicrobial and anticancer properties, make it a valuable compound for scientific research .
Properties
IUPAC Name |
1-benzothiophen-5-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-5H,9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHJGTUTXHKGKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96803-46-2 | |
Record name | 1-benzothiophen-5-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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